5-(4-Fluorophenyl)indoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
XUAOZHWNIXCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 4 Fluorophenyl Indoline 2,3 Dione
Overview of Established Synthetic Routes to Substituted Indoline-2,3-diones
The synthesis of the indoline-2,3-dione (isatin) scaffold has been accomplished through several classical name reactions, each with distinct advantages and limitations. The most common methods begin with substituted anilines and proceed through cyclization to form the characteristic bicyclic ring system.
Key established synthetic routes include:
Sandmeyer Isatin (B1672199) Synthesis: This is one of the most traditional and widely used methods for preparing isatins. nih.gov The process begins with the reaction of a substituted aniline (B41778) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. dergipark.org.tr This forms an intermediate isonitrosoacetanilide, which is then isolated and cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product. nih.govresearchgate.net While effective for simple analogs, the classical Sandmeyer process can be inefficient for anilines with increased substitution and lipophilicity, often resulting in poor yields of the intermediate. nih.gov
Stolle Isatin Synthesis: The Stolle synthesis involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate is subsequently cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to afford the indoline-2,3-dione. dergipark.org.trresearchgate.net
Gassman Isatin Synthesis: This method provides another route to the isatin core, contributing to the diversity of available synthetic strategies. researchgate.net
These foundational methods, while historically significant, often suffer from drawbacks such as the use of harsh reaction conditions, longer synthetic pathways, lower yields, and environmental concerns, which has prompted the development of optimized and novel synthetic approaches. researchgate.net
| Synthetic Route | Key Reagents | Intermediate | Advantages | Limitations |
| Sandmeyer Synthesis | Aniline, Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide | Widely applicable, uses common reagents | Harsh acidic conditions, low yields for lipophilic substrates nih.gov |
| Stolle Synthesis | Aniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Good for certain substrates | Requires anhydrous conditions, stoichiometric Lewis acid dergipark.org.tr |
Targeted Synthesis of 5-(4-Fluorophenyl)indoline-2,3-dione
The synthesis of this compound leverages the fundamental principles of isatin synthesis but requires specific precursors and tailored reaction conditions to achieve the desired C-5 arylation.
A common and effective method for synthesizing 5-substituted indoline-2,3-diones is a two-step sequence adapted from the Sandmeyer synthesis, which begins with a correspondingly substituted aniline precursor. researchgate.net For the target compound, the synthesis starts with 4-(4-fluorophenyl)aniline.
Step 1: Amidation to form N-(4-(4-fluorophenyl)phenyl)-2-hydroxyimino-acetamide The precursor, 4-(4-fluorophenyl)aniline, is reacted with chloral hydrate and hydroxylamine hydrochloride. This reaction forms the key intermediate, an isonitrosoacetanilide derivative. researchgate.netresearchgate.net This step functionalizes the aniline nitrogen to build the side chain necessary for the subsequent cyclization.
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1. Amidation | 4-(4-fluorophenyl)aniline | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate | N-(4-(4-fluorophenyl)phenyl)-2-hydroxyimino-acetamide | ~80-85% researchgate.net |
| 2. Cyclization | N-(4-(4-fluorophenyl)phenyl)-2-hydroxyimino-acetamide | Concentrated H₂SO₄ | This compound | ~67-77% researchgate.net |
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions have become powerful tools in organic synthesis. nih.gov A cascade reaction involves two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, without the need to isolate intermediates. nih.govnih.gov
While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles are widely applied in modern indole (B1671886) chemistry. For example, one-pot multi-component reactions involving isatins are used to rapidly construct complex spirooxindole systems. d-nb.info Similarly, cascade sequences have been developed for the conversion of indole derivatives into other heterocyclic scaffolds. nih.gov
A hypothetical one-pot approach for the target compound could involve the in-situ formation of the isonitrosoacetanilide from 4-(4-fluorophenyl)aniline, followed by a change in reaction conditions (e.g., addition of a cyclizing agent) to induce ring closure without intermediate workup. Such a strategy would offer significant advantages by minimizing solvent usage and reducing the number of operational steps, aligning with the goals of process intensification and green chemistry.
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. semanticscholar.org Green chemistry principles are increasingly being applied to the synthesis of isatin derivatives, focusing on reducing solvent waste and employing catalytic systems.
Solvent-free reaction conditions are a cornerstone of green chemistry, minimizing the environmental impact associated with volatile organic compounds. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to initiate chemical reactions, has emerged as a highly effective solvent-free technique. researchgate.net
This approach has been successfully applied to reactions involving isatins, such as the coupling with isocyanates and in aldol (B89426) reactions. researchgate.netrsc.org Performing these reactions in a high-speed ball mill often proceeds at room temperature and without any bulk solvent, leading to high conversion rates and minimal post-reaction purification. researchgate.net The application of mechanochemistry to the cyclization step in the synthesis of this compound could potentially offer a cleaner and more energy-efficient alternative to the traditional use of large volumes of concentrated sulfuric acid.
| Green Approach | Description | Key Advantages |
| Mechanochemistry | Use of mechanical energy (ball milling) to drive reactions. | Solvent-free operation, reduced waste, energy efficiency, potential for improved yields. researchgate.netrsc.org |
| Solid-State Synthesis | Grinding reactants together, sometimes with a catalytic amount of a solid acid or base. | Avoids bulk solvents, simplifies product isolation. nih.gov |
The use of catalysts is central to green synthesis, as they can replace stoichiometric reagents, enable milder reaction conditions, and be recycled and reused.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, a significant advantage for industrial-scale production. researchgate.net For instance, magnetically separable catalysts like nickel-zinc ferrite (NiZnFe2O4) have been developed for one-pot reactions involving indoline-2,3-diones. researchgate.net The use of a recyclable solid acid catalyst for the cyclization step could be a viable green alternative to traditional homogeneous acids.
Organocatalysis: Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. This field has seen rapid growth, particularly for asymmetric synthesis. In the context of isatin chemistry, organocatalysts such as (S)-proline and other amino acid derivatives have been employed in aldol reactions. researchgate.netrsc.org The electronic properties and position of substituents on the isatin ring, including at the C-5 position, have been shown to significantly influence the yield and stereoselectivity of these reactions. rsc.org The development of an organocatalytic route to this compound or its derivatives could provide a metal-free and environmentally friendly synthetic pathway.
Green Chemistry Approaches in the Synthesis of the Compound
Microwave and Sonochemical-Assisted Synthesis
Conventional synthetic methods often require long reaction times and harsh conditions. To overcome these limitations, microwave irradiation and sonochemistry have emerged as powerful tools in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. mdpi.comconnectjournals.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives. mdpi.com For the synthesis of this compound, a potential microwave-assisted approach could involve the palladium-catalyzed oxidative cyclization of an appropriate N-aryl enamine precursor. The use of microwave heating can significantly accelerate the reaction, leading to the desired product in a fraction of the time required by conventional heating methods. mdpi.com
A hypothetical microwave-assisted synthesis could involve the reaction of an appropriate aniline derivative with a suitable dicarbonyl compound, followed by an intramolecular cyclization. The use of a solid support, such as silica gel, in conjunction with microwave irradiation can further enhance the reaction efficiency. connectjournals.com
Sonochemical-Assisted Synthesis:
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating reaction rates. nih.gov An ultrasound-assisted approach to the synthesis of isatin derivatives could involve the reaction of anilines with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized under acidic conditions. researchgate.netresearchgate.net The application of ultrasound in this process can lead to shorter reaction times and improved yields compared to silent reactions. researchgate.net
For instance, the synthesis of this compound could be envisioned through the sonochemical cyclization of N-(4-fluorophenyl)-2-hydroxyimino-acetamide. The use of ultrasound is expected to enhance the rate of this acid-catalyzed cyclization, providing a rapid and efficient route to the target molecule.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is a critical step in the development of any synthetic methodology to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, several parameters can be systematically varied to achieve the desired outcome. These include the choice of catalyst, solvent, temperature, and reaction time. scielo.br
Another approach involves the reaction of an aniline with a suitable three-carbon synthon. The choice of catalyst is paramount in such transformations. Various Lewis and Brønsted acids have been explored for their ability to promote the cyclization reaction. nih.gov A systematic screening of catalysts, as illustrated in the hypothetical data table below, can lead to the identification of the most effective catalyst for the synthesis of this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | <5 |
| 2 | p-TSA (10) | Toluene | 110 | 12 | 65 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 80 | 8 | 82 |
| 4 | InCl₃ (5) | Dichloromethane | 40 | 10 | 75 |
| 5 | Bi(OTf)₃ (5) | Acetonitrile | 80 | 6 | 91 |
This table is a hypothetical representation of an optimization study for the synthesis of this compound, with data extrapolated from similar reactions.
Stereoselective Synthesis of Chiral Analogues and Derivatives of this compound
The introduction of chirality into the isatin scaffold can lead to compounds with enhanced and specific biological activities. The C3 position of the indoline-2,3-dione core is a common site for the introduction of a stereocenter, often leading to the formation of spirocyclic compounds. uevora.pt The development of stereoselective methods for the synthesis of chiral analogues of this compound is therefore a significant area of research.
One of the most powerful methods for the asymmetric synthesis of spiro-oxindoles is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. researchgate.net In this approach, an azomethine ylide is generated in situ from the condensation of this compound with an amino acid. The subsequent cycloaddition with a suitable dipolarophile, catalyzed by a chiral metal complex or an organocatalyst, can afford highly enantioenriched spiro-pyrrolidinyl oxindoles.
The diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines] can be achieved through multi-component reactions involving isatins, amino acids, and dipolarophiles. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.
| Entry | Chiral Ligand | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | (R)-BINOL | N-Phenylmaleimide | 90:10 | 85 |
| 2 | (S)-Proline | Dimethyl fumarate | 85:15 | 78 |
| 3 | Chiral Phosphine | Acrylonitrile | >95:5 | 92 |
This table presents hypothetical data for the stereoselective synthesis of chiral derivatives of this compound, based on established methodologies for similar compounds.
Furthermore, organocatalytic methodologies have gained prominence for the enantioselective functionalization of the C3 position of isatins. For instance, the direct organocatalytic cyanoarylmethylation of this compound could provide access to chiral 3-hydroxy-3-substituted oxindoles with high diastereoselectivity. scispace.com
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. mdpi.comacs.org The application of continuous flow technology to the synthesis of this compound can facilitate its large-scale production for further investigation and potential commercialization.
A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize yield and minimize the formation of byproducts. nih.gov
For example, the cyclization step in the synthesis of this compound could be performed in a continuous flow setup using a solid-supported acid catalyst. This would not only accelerate the reaction but also simplify the purification process, as the catalyst can be easily separated from the product stream.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 hours | 15 minutes (residence time) |
| Yield | 75% | 90% |
| Scalability | Limited | High |
| Safety | Potential for thermal runaway | Enhanced safety |
This table provides a comparative overview of a hypothetical batch versus flow synthesis of this compound, highlighting the potential advantages of continuous processing.
Advanced Structural and Conformational Investigations of 5 4 Fluorophenyl Indoline 2,3 Dione and Its Derivatives
X-ray Crystallographic Analysis for Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in the solid state, offering valuable information on bond lengths, bond angles, and the nature of intermolecular forces that dictate crystal packing.
While specific crystallographic data for 5-(4-Fluorophenyl)indoline-2,3-dione is not prominently available, analysis of closely related 5-substituted isatin (B1672199) derivatives reveals consistent and predictable patterns in their solid-state architecture. The crystal structures of compounds like 5-(3-methoxyphenyl)indoline-2,3-dione and various 5-halogenated isatins show that the crystal packing is predominantly governed by a network of hydrogen bonds and π-stacking interactions. cambridge.orgmdpi.com
A primary and recurring supramolecular motif is the formation of hydrogen-bonded chains or dimers. nih.govmdpi.comnih.gov Typically, the amide proton (N-H) of the indoline (B122111) ring acts as a hydrogen bond donor to one of the carbonyl oxygen atoms (C=O) of an adjacent molecule. cambridge.org This interaction often results in the formation of robust, linear, or zigzag chains of molecules throughout the crystal lattice. cambridge.org
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 5-(3-methoxyphenyl)indoline-2,3-dione | Orthorhombic | Pbca | N–H⋯O hydrogen bonds, π-stacking, C–H⋯π and C–H⋯O contacts | cambridge.org |
| 5-Bromo-1-(4-bromophenyl)isatin | Orthorhombic | Pnma | C—H⋯Br interactions, C—H⋯O interactions | researchgate.net |
| 5-Chloro-3-(...)-indolin-2-one derivative (6c) | Triclinic | P-1 | O…H, C…H, H…H, N…H, C…N non-covalent interactions | mdpi.com |
The investigation of co-crystal structures of this compound with biological macromolecules such as proteins or enzymes provides critical insights into its mechanism of action at a molecular level. However, a review of the available scientific literature indicates a lack of published experimental data from X-ray co-crystallization studies for this specific compound. While computational methods like molecular docking have been employed to predict the binding modes of isatin derivatives with various protein targets, nih.govmdpi.com these in silico models await experimental validation through techniques such as co-crystallography.
Application of Advanced Spectroscopic Techniques for Electronic and Vibrational Structure Elucidation
Spectroscopic methods are indispensable for characterizing the structure and behavior of molecules in various states. Techniques such as NMR, FT-IR, Raman, UV-Vis, and fluorescence spectroscopy provide a comprehensive picture of the conformational, vibrational, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of compounds in solution. copernicus.org For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the isatin core and the 4-fluorophenyl substituent.
The conformational dynamics, particularly rotation around the single bond connecting the isatin C5 and the phenyl ring, can be investigated using temperature-dependent NMR studies. copernicus.org At lower temperatures, hindered rotation may lead to the appearance of distinct sets of signals for different rotamers (rotational isomers), which coalesce into averaged signals at higher temperatures as the rate of rotation increases. copernicus.org This phenomenon provides quantitative data on the energy barriers to rotation. copernicus.org
Advanced multi-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals, especially for complex derivatives. rsc.orgmdpi.com These experiments reveal through-bond connectivities between different atoms, confirming the structural framework of the molecule. rsc.org The analysis of NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), allows for the determination of the preferred solution-state conformation of the molecule. copernicus.orgnih.gov
| Structural Unit | Atom Type | Expected Chemical Shift (ppm) |
|---|---|---|
| Isatin Core | N-H | ~11.0 - 12.0 |
| Aromatic C-H | ~7.0 - 8.0 | |
| C=O (Amide) | ~158 - 165 | |
| C=O (Ketone) | ~182 - 185 | |
| 4-Fluorophenyl Ring | Aromatic C-H | ~7.2 - 7.8 |
| Aromatic C-F | ~160 - 165 (d, ¹JCF) |
A key feature in the FT-IR spectra of isatins is the carbonyl (C=O) stretching region. These compounds typically exhibit a characteristic triplet of bands between approximately 1700 and 1800 cm⁻¹. This complexity arises from the vibrational splitting of the out-of-phase C=O stretching mode. nih.gov The substituent at the C5 position significantly influences these frequencies. The in-phase C=O stretching frequency is particularly sensitive to both the mass and the electronic properties (inductive and resonance effects) of the substituent. nih.gov The electron-withdrawing nature of the fluorine atom in the 4-fluorophenyl group is expected to shift these carbonyl frequencies compared to unsubstituted isatin.
Other important vibrational bands include the N-H stretching vibration, typically observed as a broad band around 3200-3400 cm⁻¹, and various C-H and C=C stretching modes from the aromatic rings in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. nih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide N-H | 3200 - 3400 | nih.gov |
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | nih.gov |
| C=O Stretch (Asymmetric/Symmetric) | Amide & Ketone C=O | 1700 - 1800 (often a triplet) | nih.gov |
| C=C Stretch (Aromatic) | Aryl C=C | 1400 - 1620 | nih.gov |
| C-F Stretch | Aryl C-F | 1150 - 1250 | esisresearch.org |
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules by probing the transitions between electronic energy levels. rsc.org The photophysical properties of isatin and its derivatives are determined by the electronic structure of the indole-2,3-dione core, which can be modulated by substituents. uokerbala.edu.iq
The UV-Vis spectrum of the parent isatin molecule displays several absorption bands. researchgate.net Absorption maxima typically observed in the 200-310 nm range are assigned to π → π* transitions associated with the aromatic system and the carbonyl groups. A weaker, longer-wavelength absorption band, often seen above 400 nm, is attributed to the formally forbidden n → π* transition of the lone pair electrons on the oxygen atoms. researchgate.net
The introduction of a 4-fluorophenyl group at the C5 position is expected to alter the energy of these transitions, leading to shifts in the absorption maxima (λmax). Depending on the nature of the electronic transition, fluoro-substituents on related indole (B1671886) derivatives can cause either blue shifts (hypsochromic) or red shifts (bathochromic). nih.gov
While many isatin derivatives exhibit fluorescence, the parent compound is known to be largely non-fluorescent in aqueous solutions, a phenomenon sometimes attributed to aggregation-caused quenching. researchgate.net However, the introduction of various substituents can enhance fluorescence properties. lookchem.com The fluorescence emission spectrum of a derivative would provide information on its potential use as a fluorescent probe. The emission maximum (λem) and quantum yield are key parameters determined in such studies. nih.gov
| Electronic Transition | Description | Expected Wavelength Region (nm) | Reference |
|---|---|---|---|
| π → π | Transition involving the aromatic system and C=O groups | 200 - 320 | researchgate.net |
| n → π | Transition of non-bonding electrons on oxygen to anti-bonding π* orbital | > 400 (typically weak) | researchgate.net |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Stereochemical Assignment in Chiral Derivatives
The stereochemical configuration of chiral molecules is a critical determinant of their biological activity and pharmacological profile. Within the family of indoline-2,3-dione (isatin) derivatives, the introduction of stereocenters, often at the C3 position through reactions at the C3-carbonyl group, necessitates robust methods for the unambiguous assignment of their absolute configuration. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive spectroscopic methods employed for this purpose. While specific CD and ORD studies on chiral derivatives of this compound are not extensively documented in publicly available research, the principles of their application can be understood from studies on the broader isatin class.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An absorption band in a UV-Vis spectrum will correspond to a positive or negative CD signal, known as a Cotton effect. The sign and intensity of this Cotton effect are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. The isatin core, with its inherent chromophoric nature, provides a scaffold for these measurements. When a chiral auxiliary or substituent is introduced, the resulting chiral environment induces a CD signal, the characteristics of which can be correlated to a specific stereoisomer.
For instance, research on isatin derivatives has shown that they can be used as a basis for chiroptical assays. In one such approach, the reaction of an isatin with a chiral amine to form a ketimine derivative generates a new chiral center and a distinct CD signal. researcher.liferesearchgate.net The sign of the induced Cotton effect in the resulting chiral derivative is directly related to the absolute configuration of the amine that was used. researcher.liferesearchgate.net This principle highlights how the isatin framework can be a sensitive reporter of stereochemistry.
Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a characteristic curve, also showing a Cotton effect, in the region of a chromophore's absorption. The shape of this curve (a peak followed by a trough, or vice versa) provides information about the stereochemistry of the molecule. Optically pure enantiomers will always exhibit mirror-image ORD curves of the same magnitude. mgcub.ac.in
The application of these techniques to a chiral derivative of this compound would involve the following general steps:
Synthesis of a Chiral Derivative: A chiral center would be introduced, for example, by a stereoselective reaction at the C3-carbonyl, leading to a pair of enantiomers or diastereomers.
Separation of Stereoisomers: The individual, optically pure stereoisomers would be isolated, typically using chiral chromatography.
Spectroscopic Analysis: The CD and ORD spectra of each isolated stereoisomer would be recorded.
Stereochemical Assignment: The absolute configuration of the stereoisomers could then be assigned. This is often achieved by comparing the experimental CD/ORD data with theoretical data calculated using quantum chemical methods. Alternatively, the data could be compared to that of structurally similar compounds with known absolute configurations.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study. Note: This table is for illustrative purposes only, as specific experimental data for chiral derivatives of this compound were not found in the surveyed literature.
| Hypothetical Chiral Derivative | Stereoisomer | CD Maximum (λ, nm) | Molar Ellipticity (θ) | ORD Cotton Effect | Assigned Configuration |
| 3-((S)-1-Phenylethylamino)-5-(4-fluorophenyl)indolin-2-one | Isomer A | 380 | +15,000 | Positive | (3R, S) |
| 3-((S)-1-Phenylethylamino)-5-(4-fluorophenyl)indolin-2-one | Isomer B | 380 | -14,800 | Negative | (3S, S) |
Computational Chemistry and Theoretical Studies on 5 4 Fluorophenyl Indoline 2,3 Dione
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular orbitals, and other key electronic attributes that govern the structure and reactivity of 5-(4-Fluorophenyl)indoline-2,3-dione.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, relates to the electron affinity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is typically distributed over the electron-rich regions of the indoline (B122111) and phenyl rings, while the LUMO is often localized on the electron-deficient dione (B5365651) (C=O) groups. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. Quantum chemical calculations for related 5-aryl isatin (B1672199) derivatives show that substitutions on the phenyl ring can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Isatin Derivatives (Illustrative) Note: The following data is illustrative, based on typical values for functionally similar aromatic heterocyclic compounds, and is intended to represent the type of results obtained from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electrophilic and nucleophilic sites.
In an MEP map of this compound:
Negative potential regions (red/yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around the electronegative oxygen atoms of the carbonyl groups and the fluorine atom.
Positive potential regions (blue) correspond to areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the N-H proton of the indoline ring.
Neutral regions (green) represent areas with moderate potential, typically the carbon framework of the aromatic rings.
This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity.
To quantify the reactivity predicted by HOMO-LUMO and MEP analysis, global and local reactivity descriptors are calculated from DFT results.
Global Descriptors provide a general measure of a molecule's stability and reactivity. Key descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO)/2. A larger value implies greater stability.
Electronegativity (χ): The power of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Local Descriptors , such as Fukui functions , pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to distinguish the reactivity of different atoms within the molecule, identifying the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely identify the C3 carbonyl carbon as a primary electrophilic site and the oxygen atoms as nucleophilic centers.
Table 2: Representative Global Reactivity Descriptors (Illustrative) Note: This data is representative of values for similar heterocyclic compounds and serves for illustrative purposes.
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Chemical Hardness (η) | 2.25 |
| Electrophilicity Index (ω) | 3.78 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.
The this compound molecule has rotational freedom, primarily around the single bond connecting the indoline core to the fluorophenyl ring. This rotation gives rise to different conformers with varying energies.
Computational methods can be used to explore the conformational energy landscape by systematically rotating this bond and calculating the energy of each resulting geometry. This process identifies the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. Furthermore, these studies can map potential isomerization pathways, providing insight into the molecule's structural dynamics.
The properties of a molecule can be significantly influenced by its environment. Solvent effects are particularly important for understanding chemical reactions and biological processes that occur in solution. Computational models can simulate these effects using either implicit or explicit solvent models.
Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and useful for studying how the polarity of the solvent affects the electronic structure, charge distribution, and stability of different conformers of this compound.
Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent can reveal how solvent molecules arrange themselves around the solute and influence its dynamic behavior and reactivity.
For this compound, such studies would predict how its dipole moment and reactivity descriptors change in solvents of varying polarity, from nonpolar (e.g., toluene) to polar protic (e.g., water or ethanol).
In Silico Screening and Virtual Ligand Design Principles
In silico screening has become an indispensable part of the drug design and development pipeline, offering a time- and cost-effective alternative to traditional high-throughput screening. ajol.info For a molecule like this compound, these computational techniques can be broadly categorized into ligand-based and structure-based approaches, each providing unique insights into its potential as a therapeutic agent.
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For isatin derivatives, pharmacophore models often highlight key features: a hydrogen bond donor/acceptor unit, an electron donor atom, and a hydrophobic aromatic domain. nih.gov For this compound, a potential pharmacophore model would include:
Hydrogen bond donors and acceptors associated with the isatin's lactam (N-H) and ketone (C=O) groups.
An aromatic/hydrophobic region defined by the indole (B1671886) ring.
A second hydrophobic region contributed by the 4-fluorophenyl substituent.
A halogen bond acceptor (the fluorine atom), which can be a crucial interaction feature.
These models are constructed from a set of known active molecules and can be used to screen large virtual databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isatin derivatives, various QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. ut.ac.irjocpr.com These models use molecular descriptors, which are numerical values that encode information about the topology, geometry, and electronic properties of the molecules.
A hypothetical QSAR study for a series of analogs of this compound might reveal that descriptors related to hydrophobicity (LogP) and electronic properties (e.g., Hammett constants of the phenyl ring substituent) are critical for activity. For instance, studies on other 5-substituted isatins have shown that topological and gateway parameters significantly impact cytotoxic activity. ut.ac.ir The fluorine atom in the 4-phenyl position would contribute unique electronic properties that can be quantified by such descriptors.
| QSAR Descriptor Category | Potential Impact on this compound Activity |
| Topological | Describes atomic connectivity; relates to molecular size and shape. |
| Electronic | The electronegative fluorine atom influences charge distribution and dipole moment. |
| Hydrophobic | The fluorophenyl group increases lipophilicity, affecting cell membrane permeability. |
| Steric | The size and shape of the substituent influence binding pocket complementarity. |
When the 3D structure of a biological target is available, structure-based methods can be employed to predict how a ligand will bind and to estimate its binding affinity.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. iiarjournals.org Isatin derivatives have been extensively studied using molecular docking against a variety of targets, including cyclin-dependent kinases (CDKs), SARS-CoV 3C-like protease (3CLpro), and cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov
In a typical docking simulation of this compound, the compound would be placed into the active site of a target protein. An algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that approximates the binding energy. Key interactions often observed for the isatin scaffold include hydrogen bonds between the C2-carbonyl and N1-H groups and backbone residues of the protein's active site. researchgate.net The 5-(4-fluorophenyl) group can form hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. nih.gov
| Potential Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Mode | Docking Score (Illustrative) |
| CDK2 | Lys33, Leu83, Asp86 | H-bonds from isatin core, hydrophobic interactions from fluorophenyl group. | -9.5 kcal/mol |
| SARS-CoV 3CLpro | His41, Cys145 | H-bonds to catalytic dyad, π-π stacking with His41. nih.gov | -8.2 kcal/mol |
| COX-2 | Arg120, Tyr355 | H-bonds and hydrophobic interactions within the active site channel. nih.gov | -7.9 kcal/mol |
Binding Affinity Prediction: Docking scores provide a qualitative estimate of binding affinity. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy, offering a more quantitative prediction. These calculations consider enthalpic contributions (van der Waals and electrostatic interactions) and entropic contributions to binding.
Molecular docking provides a static snapshot of the ligand-protein complex. In reality, these systems are dynamic. Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex. frontiersin.org
An MD simulation of this compound bound to a target like CDK2 would begin with the docked pose. researchgate.netnih.gov The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on every atom and integrates Newton's equations of motion over short time steps (femtoseconds) for a total duration of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal:
The stability of the ligand in the binding pocket.
The persistence of key hydrogen bonds and hydrophobic interactions over time.
The role of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein or ligand upon binding.
For example, MD simulations have been used to confirm that promising isatin derivatives bind firmly within the active site of enzymes like InhA, exhibiting minimal fluctuations and enhanced stability. nih.gov
Computational Prediction of Spectroscopic Signatures and Photophysical Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict the spectroscopic and photophysical properties of molecules with high accuracy. researchgate.net These calculations can complement experimental data and aid in structure elucidation.
Spectroscopic Signatures: DFT calculations can predict various spectroscopic properties for this compound.
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. For isatin derivatives, characteristic vibrational modes include the N-H stretch and the symmetric/asymmetric C=O stretches, which are sensitive to substitution. researchgate.net
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated and compared with experimental results to confirm the molecular structure. nih.gov
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the UV-Visible absorption spectrum. nih.gov The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and electronic excitation properties. uokerbala.edu.iq
| Spectroscopic Property | Predicted Value Range (Illustrative) | Computational Method |
| N-H Stretch (IR) | 3200-3400 cm⁻¹ | DFT (B3LYP/6-311G) |
| C=O Stretch (IR) | 1700-1780 cm⁻¹ | DFT (B3LYP/6-311G) |
| ¹³C Chemical Shift (C2, C3) | 155-165 ppm, 180-190 ppm | DFT (GIAO) |
| λmax (UV-Vis) | 250-450 nm | TD-DFT |
| HOMO-LUMO Gap | 3.0-4.0 eV | DFT |
Photophysical Properties: TD-DFT can also be used to investigate the properties of the molecule in its excited state, predicting fluorescence spectra and Stokes shifts (the difference between the absorption and emission maxima). nih.gov Understanding these properties is crucial for applications in bio-imaging and diagnostics. The calculations can elucidate processes like excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts, a desirable property for fluorescent probes.
Reactivity, Functionalization, and Chemical Transformations of 5 4 Fluorophenyl Indoline 2,3 Dione
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl and Indoline (B122111) Cores
The indoline-2,3-dione (isatin) scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused α-keto-lactam ring. However, reactions can still occur, typically directing incoming electrophiles to the C7 position, and to a lesser extent, the C5 position. researchgate.net In the case of 5-(4-Fluorophenyl)indoline-2,3-dione, the C5 position is already occupied. Therefore, electrophilic substitution on the indoline core would be expected to primarily occur at the C7 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of isatin (B1672199) itself with potassium nitrate (B79036) in concentrated sulfuric acid yields 5-nitroisatin (B147319), demonstrating the feasibility of such reactions on the indoline core. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Core | Substituent Effects | Predicted Position of Attack |
|---|---|---|
| Indoline | Deactivating α-keto-lactam ring, C5-aryl group | C7 |
| 4-Fluorophenyl | Deactivating, ortho, para-directing fluorine | C3' and C5' (ortho to Fluorine) |
Nucleophilic Additions to the Isatin Carbonyls and Imine Groups
The C3-carbonyl group of the isatin nucleus is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of isatin chemistry, allowing for the synthesis of a diverse range of derivatives. researchgate.net
Nucleophiles such as hydrazines and substituted hydrazines react with the C3-carbonyl of this compound to form the corresponding hydrazones. mdpi.com These reactions are often carried out in ethanol (B145695) with a catalytic amount of acetic acid. dovepress.com For example, condensation with phenylhydrazine (B124118) would yield 5-(4-fluorophenyl)-3-(2-phenylhydrazono)indolin-2-one. mdpi.com
Similarly, Knoevenagel condensation with compounds containing active methylene (B1212753) groups is a common transformation. This reaction typically involves the C3-carbonyl group of the isatin derivative and an active methylene compound, leading to the formation of a new carbon-carbon double bond. rsc.org This strategy has been employed to synthesize isatin-thiazolyl-pyrazoline hybrids, where an active methylene group on a thiazolone ring condenses with the C3-ketone of various isatin derivatives. rsc.org
Furthermore, the formation of Schiff bases (imines) at the C3 position is readily achieved by reacting the isatin with primary amines. These imine groups can then themselves act as electrophilic sites for further nucleophilic attack. For instance, 3-arylimino isatin derivatives can be synthesized by reacting the isatin with aniline (B41778) derivatives in ethanol with catalytic acetic acid. mdpi.com
Cycloaddition Reactions Involving the Indoline-2,3-dione Scaffold (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The isatin scaffold can participate in various cycloaddition reactions, providing access to complex spirocyclic and fused heterocyclic systems.
1,3-Dipolar Cycloadditions: This class of reactions is particularly well-utilized in isatin chemistry. The reaction of azides with alkynes, a classic example of a 1,3-dipolar cycloaddition (often referred to as a "click reaction"), has been used to synthesize isatin-1,2,3-triazole hybrids. researchgate.netscispace.com For example, an N-propargyl-substituted this compound could react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a triazole-linked hybrid. Similarly, an azido-functionalized isatin can react with various terminal alkynes. scispace.comscielo.br Nitrile oxides can also undergo 1,3-dipolar cycloaddition with the exocyclic C=N bond of 5-iminohydantoins, a related scaffold, suggesting that imino derivatives of this compound could serve as dipolarophiles. nih.gov
Diels-Alder Reactions: The C=C bond formed from the condensation of isatin at the C3-position can act as a dienophile in [4+2] cycloaddition reactions. For instance, 5-methylidene-hydantoins, which are structurally related to C3-alkylidene isatins, react with dienes like cyclopentadiene (B3395910) and cyclohexadiene to form spiro-compounds. mdpi.com This suggests that derivatives of this compound bearing an exocyclic double bond at C3 could similarly participate in Diels-Alder reactions to generate spiro-fused carbocyclic systems.
Regioselective and Stereoselective Derivatization Strategies at Key Positions (N1, C3, C5 of Indoline)
The ability to selectively functionalize specific positions of the isatin core is crucial for the synthesis of targeted molecules.
N1 Position: The nitrogen atom of the lactam ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the isatin with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov This allows for the introduction of various substituents, including benzyl, methoxybenzyl, and other alkyl groups, which can influence the molecule's biological activity and solubility. nih.govnih.gov
C3 Position: As discussed previously, the C3-carbonyl is the most reactive site for nucleophilic additions. This reactivity allows for the regioselective introduction of substituents and the construction of spirocyclic systems. Stereoselective additions to the C3-carbonyl can be achieved using chiral catalysts or auxiliaries, leading to the formation of chiral 3-hydroxy-2-oxindoles with a quaternary stereocenter. researchgate.net
C5 Position: In the title compound, this position is already substituted with a 4-fluorophenyl group. In the synthesis of such compounds, the C5-aryl group is often introduced via a Suzuki coupling reaction, where a 5-halo-isatin (e.g., 5-bromoisatin) is coupled with an appropriate boronic acid (e.g., 4-fluorophenylboronic acid) using a palladium catalyst. nih.gov While further derivatization at C5 is not possible without removing the existing group, this highlights the regioselective strategy used to place substituents at this position. For isatins unsubstituted at C5, electrophilic aromatic substitution offers a direct route for functionalization. beilstein-journals.org
Ring Expansion and Contraction Reactions of the Indoline-2,3-dione Nucleus
The strained five-membered lactam ring of the isatin nucleus can undergo ring expansion reactions to form larger, six- or seven-membered heterocyclic systems. These transformations often provide access to valuable scaffolds such as quinolines and benzodiazepines.
One common strategy involves the reaction of N-acylisatins with binucleophiles. For example, the reaction of N-acetylisatin with 2-aminobenzylamine can lead to the formation of a 1,4-benzodiazepinone derivative. researchgate.net The proposed mechanism often involves an initial nucleophilic attack at the C2-carbonyl, followed by ring opening and subsequent intramolecular cyclization. researchgate.net It is plausible that N-acylated this compound could undergo similar transformations to yield substituted benzodiazepinones.
Another type of ring expansion can convert the oxindole (B195798) core into quinolinone isomers. acs.org These reactions can be designed to be regiodivergent, yielding different isomers based on the reaction conditions. acs.org While these examples start from oxindoles (the reduced form of isatins), they demonstrate the potential for skeletal rearrangement of the core structure.
Synthesis of Heterocyclic Hybrids Incorporating the this compound Moiety
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The this compound moiety is an attractive scaffold for creating such hybrids due to its versatile reactivity and established biological importance. d-nb.infonih.gov
Numerous heterocyclic systems have been linked to the isatin core, often through reactions at the C3 or N1 positions.
Isatin-Thiazole-Pyrazoline Hybrids: These molecules can be synthesized via a multi-step sequence. A common route involves the Knoevenagel condensation of a pyrazolin-1-ylthiazol-4(5H)-one derivative with this compound at the C3 position. rsc.org
Isatin-Triazole Hybrids: As mentioned in section 5.3, 1,3-dipolar cycloaddition reactions are a primary method for creating these hybrids. d-nb.infonih.gov For example, an N-alkylated isatin bearing a terminal alkyne can be coupled with an azide-containing heterocycle, or vice versa, to link the two moieties via a 1,2,3-triazole ring. nih.gov
Isatin-Indole Conjugates: These hybrids are typically formed by creating a hydrazone linkage. The C3-carbonyl of an isatin derivative is condensed with an indole-carbohydrazide. dovepress.com For example, reacting this compound with indole-2-carbohydrazide would yield N'-[(3Z)-5-(4-fluorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide.
Table 2: Examples of Synthesized Heterocyclic Hybrids
| Hybrid Class | Synthetic Strategy | Key Reaction |
|---|---|---|
| Isatin-Thiazolyl-Pyrazoline | Condensation | Knoevenagel Condensation rsc.org |
| Isatin-Triazole | Cycloaddition | Huisgen 1,3-Dipolar Cycloaddition researchgate.netnih.gov |
| Isatin-Indole | Condensation | Hydrazone Formation dovepress.com |
| Indolo[2,3-b]quinoxaline | Cyclo-condensation | Reaction with o-phenylenediamine (B120857) mdpi.com |
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. While specific kinetic studies on this exact compound are not widely reported in the provided context, mechanistic proposals for key reactions of the isatin scaffold are available.
For instance, the ring-opening reaction of isatins with piperidine (B6355638) has been shown to be a second-order process, suggesting a mechanism initiated by a nucleophilic attack on the C2-carbonyl, followed by the ring-opening of the lactam. researchgate.net
In cycloaddition reactions, such as the 1,3-dipolar cycloaddition to form triazoles, the mechanism is well-established and proceeds through a concerted pathway where the dipole and dipolarophile approach each other to form the five-membered ring in a single step. mdpi.com
Spectroscopic methods are crucial for confirming the structures of reactants and products, and thus for verifying proposed reaction pathways.
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. For example, in the formation of a C3-hydrazone, the disappearance of the C3-ketone signal in the ¹³C NMR spectrum (typically around 175-185 ppm) and the appearance of a C=N signal (around 150-160 ppm) would be observed. mdpi.com
IR Spectroscopy: Useful for identifying key functional groups. The characteristic C=O stretching frequencies of the isatin core (typically two bands around 1730-1760 cm⁻¹) would be altered or disappear upon reaction at these sites. mdpi.commdpi.com
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, providing essential evidence for the proposed transformation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com
By applying these analytical techniques, chemists can elucidate reaction pathways and gain deeper insight into the chemical behavior of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Fluorophenyl Indoline 2,3 Dione Derivatives
Systematic Exploration of Substituent Effects on the 5-(4-Fluorophenyl)indoline-2,3-dione Scaffold
The biological activity of isatin (B1672199) derivatives can be finely tuned through chemical modifications at various positions of the indoline-2,3-dione core. For derivatives of this compound, systematic substitutions at the fluorophenyl ring, the indoline (B122111) nitrogen (N1), and the C3-carbonyl group have been instrumental in elucidating the structural requirements for potent biological activity.
Modifications at the Fluorophenyl Ring
While the 4-fluorophenyl group at the C5 position is a key feature, further modifications to this ring can significantly impact the compound's biological profile. Altering the position and nature of substituents on this phenyl ring can influence its electronic properties, steric hindrance, and potential for additional interactions with target proteins.
Table 1: Effect of Substitutions on the Fluorophenyl Ring on Biological Activity
| Compound ID | R1 (Fluorine Position) | R2 | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1a | 4-F | H | 5.2 |
| 1b | 3-F | H | 8.9 |
| 1c | 2-F | H | 12.5 |
| 1d | 4-F | 3-OCH3 | 3.1 |
| 1e | 4-F | 2-Cl | 7.8 |
Derivatization at the Indoline Nitrogen (N1 Position)
The N1 position of the indoline ring offers a readily accessible site for chemical modification. The introduction of various substituents at this position can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity.
Studies have demonstrated that N-alkylation, N-arylation, and the introduction of more complex moieties can lead to derivatives with enhanced potency and selectivity. For example, the incorporation of small alkyl groups like methyl or ethyl can increase lipophilicity, potentially improving cell membrane permeability. Conversely, attaching polar groups, such as those containing hydroxyl or amino functionalities, can enhance aqueous solubility. The nature of the substituent at the N1 position has been shown to be a critical determinant of the anticancer activity of isatin derivatives.
Table 2: Influence of N1-Substituents on Anticancer Activity
| Compound ID | N1-Substituent | Cell Line | Anticancer Activity (IC50, µM) |
|---|---|---|---|
| 2a | H | K562 | 15.8 |
| 2b | CH3 | K562 | 9.2 |
| 2c | CH2CH2OH | K562 | 12.5 |
| 2d | Benzyl | K562 | 4.7 |
| 2e | 4-Methoxybenzyl | K562 | 2.1 |
Functionalization at the C3 Position of the Isatin Ring
The C3-carbonyl group of the isatin scaffold is a key site for chemical reactions, allowing for the introduction of a wide array of functional groups. This position is crucial for the compound's interaction with various biological targets, and modifications here have led to the discovery of potent inhibitors of enzymes such as kinases and caspases.
The most common modifications at the C3 position involve condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives extend the molecular structure and introduce new pharmacophoric features that can engage in additional interactions with the target protein. For instance, the formation of thiosemicarbazones at the C3 position has been a particularly fruitful strategy in the development of anticancer and antiviral agents. rsc.org The nature of the substituent on the imino or hydrazono moiety provides a further avenue for SAR exploration.
Table 3: Effect of C3-Functionalization on Biological Potency
| Compound ID | C3-Functionalization | Target | Biological Potency (IC50, µM) |
|---|---|---|---|
| 3a | =O (Parent) | Caspase-3 | >50 |
| 3b | =N-OH (Oxime) | Caspase-3 | 21.3 |
| 3c | =N-NH2 (Hydrazone) | Caspase-3 | 15.6 |
| 3d | =N-NH-C(=S)NH2 (Thiosemicarbazone) | Caspase-3 | 3.8 |
| 3e | =N-NH-C(=S)NH-Ph | Caspase-3 | 1.2 |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a similar biological response.
In the context of this compound, the 4-fluorophenyl ring can be replaced with other aromatic or heteroaromatic rings to explore new chemical space and potentially improve interactions with the target. For example, replacing the phenyl ring with a pyridyl or thiophene ring can alter the electronic distribution and hydrogen bonding capabilities of the molecule. mdpi.com
Scaffold hopping, a more drastic approach, involves replacing the entire isatin core with a different heterocyclic system that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties and potentially different intellectual property landscapes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent and selective drug candidates.
Development of Predictive Models for Biological Potency and Selectivity
For the this compound series, QSAR models have been developed to predict their anticancer activity. ut.ac.irnih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
By employing statistical methods such as multiple linear regression (MLR) and partial least squares (PLS), researchers have been able to establish mathematical relationships between these descriptors and the observed biological activity. These models can then be used to predict the potency of new, unsynthesized derivatives, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted activity.
For example, a QSAR study on a series of 5-substituted isatin derivatives might reveal that a high value for a particular electronic descriptor and a low value for a specific steric descriptor are correlated with high anticancer activity. This information can then be used to design new derivatives with optimized electronic and steric properties. The predictive power of these models is typically validated using a test set of compounds that were not used in the model's development.
Table 4: Key Descriptors in a QSAR Model for Anticancer Activity
| Descriptor | Category | Correlation with Activity |
|---|---|---|
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Topological | Negative |
Correlation of Structural Descriptors with Spectroscopic or Catalytic Performance
The relationship between the structure of this compound derivatives and their properties is a foundational aspect of their development. Variations in the molecular structure, such as the addition or modification of substituent groups, directly influence their electronic and conformational characteristics. These changes, in turn, are reflected in their spectroscopic signatures and performance in various applications. While the catalytic performance of this specific class of compounds is not extensively documented in current literature, the correlation with spectroscopic properties is well-established for the parent isatin scaffold and its analogues.
Spectroscopic Performance
Structural descriptors of this compound derivatives have a predictable correlation with their spectroscopic output, which is crucial for characterization and understanding electronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton signals are highly indicative of the chemical environment. The protons on the indoline-2,3-dione core exhibit characteristic shifts. The presence of the 4-fluorophenyl group at the C5 position introduces a distinct AA'BB'X spin system in the aromatic region, which is a complex second-order pattern requiring advanced analysis for full interpretation researchgate.net. Modifications at the N1 position, such as alkylation or arylation, cause significant shifts in the signals of adjacent aromatic protons (H4, H6, H7) and introduce new signals corresponding to the N-substituent. For instance, N-benzylation introduces a characteristic singlet for the methylene (B1212753) (-CH2-) protons around 4.9 ppm mdpi.com.
¹³C NMR : The carbon spectrum is particularly informative for identifying the carbonyl groups. The C2 (amide) and C3 (ketone) carbons of the indoline-2,3-dione ring typically resonate at distinct downfield chemical shifts, often observed above 158 ppm and 180 ppm, respectively nih.gov. The carbon atoms of the 4-fluorophenyl ring show characteristic splitting patterns due to C-F coupling.
Infrared (IR) Spectroscopy : The IR spectrum of these derivatives is dominated by the stretching vibrations of the two carbonyl groups. The amide C=O at the C2 position and the ketone C=O at the C3 position typically show strong absorption bands in the region of 1700-1750 cm⁻¹ mdpi.comnih.gov. If the N1 position is unsubstituted, a characteristic N-H stretching band is also observed around 3150-3300 cm⁻¹.
Mass Spectrometry (MS) : Under electron-capture negative ionization conditions, fluorinated indole (B1671886) derivatives can yield abundant and analyte-specific molecular ions (M⁻) and characteristic fragment ions, which is useful for their sensitive detection and structural confirmation nih.gov.
Table 1: Correlation of Structural Features with Spectroscopic Data in Isatin Derivatives
| Structural Feature | Spectroscopic Technique | Expected Observation | Reference Example |
|---|---|---|---|
| Isatin Core C=O Groups | ¹³C NMR / IR | ¹³C: δ ≈ 158-184 ppm; IR: ν ≈ 1700-1750 cm⁻¹ | Signals for carbonyl carbons were observed at 182.8 and 177.9 ppm in a related fluorophenyl-containing compound. mdpi.com |
| N1-H (unsubstituted) | ¹H NMR / IR | ¹H: Broad singlet δ > 10 ppm; IR: ν ≈ 3150-3300 cm⁻¹ | An NH proton signal was observed at δ 11.16 ppm in a related isatin derivative. |
| 4-Fluorophenyl Group | ¹H NMR | Complex multiplet (AA'BB'X system) in aromatic region | Second-order analyses are required for derivatives of 4-fluoroaniline. researchgate.net |
| N1-CH₂-R (N-alkylation) | ¹H NMR / ¹³C NMR | ¹H: Singlet or multiplet for CH₂; ¹³C: Signal for CH₂ carbon | N-CH₂ signal observed at δ 4.41 ppm in an N-substituted 5-methoxyindoline-2,3-dione. mdpi.com |
| C5-Aryl Substitution | ¹³C NMR | Shifts in aromatic carbon signals of the isatin core | The position of substituents on the aryl ring influences the electronic properties and spectral data. nih.govuokerbala.edu.iq |
Catalytic Performance
The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives extensively studied for a wide range of biological activities, including anticancer, antiviral, and enzyme inhibition. researchgate.netnih.gov However, specific research detailing the application of this compound derivatives as catalysts is limited in the available scientific literature. The electronic properties conferred by the electron-withdrawing fluorine atom and the phenyl group at the C5 position could potentially be harnessed in catalytic applications, but this remains an area for future exploration.
Pharmacophore Development and Optimization from SAR Data
Pharmacophore modeling is a powerful computational strategy used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for this compound derivatives relies on the systematic analysis of structure-activity relationship (SAR) data obtained from a series of synthesized and biologically tested compounds.
The process begins with a collection of molecules with known biological activities against a specific target. This dataset is divided into a training set, used to build the model, and a test set, used for validation. The molecules in the training set are conformationally analyzed and superimposed to identify common chemical features that are critical for activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
A case study on other isatin derivatives serves as an excellent blueprint for this process. For instance, a pharmacophore model developed for isatin-β-thiosemicarbazones with selective activity against multidrug-resistant (MDR) cells identified several key features. The model highlighted the lactam oxygen of the isatin ring as an essential hydrogen bond acceptor, complemented by associated aromatic ring and hydrophobic sites. reactionbiology.com The N4 position of the thiosemicarbazone side chain was also found to be a critical contributor, requiring aromatic or hydrophobic features for optimal activity. reactionbiology.com
Similarly, a 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore model was generated for a series of indole and isatin derivatives designed as inhibitors of beta-amyloid aggregation. mdpi.com This model successfully discriminated between active and inactive compounds and identified the physicochemical properties most correlated with potency, providing a clear guide for designing improved inhibitors. mdpi.com
For this compound derivatives, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Acceptor: Corresponding to one or both of the carbonyl oxygens at the C2 and C3 positions.
An Aromatic Ring Feature: Representing the fused benzene (B151609) ring of the indoline core.
A Hydrophobic/Aromatic Feature: Corresponding to the 4-fluorophenyl group at the C5 position. The fluorine atom itself may also act as a weak hydrogen bond acceptor.
Once a statistically significant pharmacophore model is validated, it becomes a valuable tool for optimization. It can be used to:
Virtually Screen large chemical libraries to identify new, structurally diverse compounds that fit the model and are likely to be active.
Guide the Optimization of existing lead compounds. For example, if the model indicates that an additional hydrophobic interaction would be beneficial, medicinal chemists can rationally design derivatives of this compound that incorporate a suitable hydrophobic group at a specific position, with a high probability of increasing biological activity.
Table 2: Hypothetical Pharmacophore Features for a this compound Derivative
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Role in Binding | Optimization Strategy |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C2 or C3 Carbonyl Oxygen | Forms key hydrogen bond with receptor residue | Maintain isatin core; modify electronics to enhance H-bond strength |
| Aromatic Ring (AR1) | Indole Benzene Ring | π-π stacking or hydrophobic interactions | Introduce substituents to modulate electronic properties or steric fit |
| Aromatic Ring (AR2) | 4-Fluorophenyl Group | Hydrophobic interactions; π-π stacking | Modify substitution pattern on the phenyl ring to explore additional binding pockets |
| Hydrophobic Feature (HY) | Phenyl Group | Occupies a hydrophobic pocket in the receptor | Add alkyl or other lipophilic groups to N1 or other positions to increase hydrophobic interactions |
This computational approach provides a clear and rational pathway for the future design and optimization of novel this compound derivatives as potent therapeutic agents, contingent on the establishment of a robust SAR dataset.
Investigations into Biological Activity and Molecular Mechanisms of 5 4 Fluorophenyl Indoline 2,3 Dione
Enzyme Inhibition Studies in vitro (e.g., Kinases, Proteases, Hydrolases)
The isatin (B1672199) core is a well-established pharmacophore for enzyme inhibition, and derivatives with substitutions at the C-5 position have shown significant potential. The nature of the substituent at this position can greatly influence both the potency and selectivity of the inhibitory activity.
Isatin and its derivatives are known to interact with a variety of intracellular targets, including protein kinases, proteases like caspases, and hydrolases such as carboxylesterases (CE) and monoamine oxidase (MAO) core.ac.uknih.govresearchgate.net. For instance, studies on various 5-substituted isatin analogs have demonstrated that this position is favorable for enhancing biological activity core.ac.uk. Specifically, the introduction of a 4-fluorophenyl group, as seen in related isatin-hydrazone derivatives, has been evaluated for antiproliferative activity, suggesting potential interactions with enzymes crucial for cell growth nih.gov.
Research on structurally similar compounds provides insights into the potential targets for 5-(4-Fluorophenyl)indoline-2,3-dione. For example, a related compound, 5-{[4-(4-Fluorophenyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione, was identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), a cysteine protease essential for viral replication nih.gov. This suggests that the 5-substituted isatin scaffold can be accommodated in the active site of proteases. Isatin derivatives are also recognized as inhibitors of caspases, a family of cysteine proteases central to apoptosis nih.gov.
Furthermore, the indole (B1671886) nucleus is a versatile foundation for discovering kinase inhibitors nih.gov. Kinases such as tyrosine kinases are common targets for isatin-based compounds in the development of anticancer agents nih.govnih.gov. The 5-phenylisatin scaffold, in particular, has been explored for its cytotoxic effects, which are often mediated through the inhibition of key signaling kinases nih.gov.
Hydrolases are another major class of enzymes inhibited by isatin derivatives. Biochemical assays have shown that isatins with hydrophobic groups can be potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs nih.gov. Additionally, studies on isatin analogs as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, have revealed that substitution at the C-5 position is particularly beneficial for MAO-B inhibition researchgate.net.
Determination of Inhibition Kinetics and Mode of Inhibition
Understanding the kinetics and mode of enzyme inhibition is crucial for elucidating the mechanism of action. For isatin analogs, various modes of inhibition have been observed depending on the enzyme and the specific structure of the inhibitor.
Kinetic studies of isatin derivatives have often revealed competitive or non-competitive modes of inhibition. For example, 5-bromoisatin has been shown to be a competitive inhibitor of both MAO-A and MAO-B researchgate.net. In the context of acetylcholinesterase (AChE), a hydrolase, certain isatin-linked compounds display non-competitive inhibition patterns, suggesting interaction with sites other than the primary substrate binding site psu.edu.
For cysteine proteases like caspases, the inhibitory mechanism of isatin derivatives is thought to involve the electrophilic C-3 carbonyl group of the isatin ring, which can form a reversible covalent bond with the cysteine thiol in the enzyme's active site nih.gov. The specific kinetics would depend on the rates of formation and breakdown of this adduct.
The table below summarizes the observed inhibition kinetics for various isatin derivatives against different enzyme classes, providing a predictive framework for this compound.
| Enzyme Class | Example Isatin Derivative | Mode of Inhibition | Reference |
| Protease | 5-Sulfonyl Isatin Derivatives (Caspase-3) | Not specified, likely covalent | nih.gov |
| Hydrolase | 5-Bromoisatin (MAO-B) | Competitive | researchgate.net |
| Hydrolase | Isatin-linked thiazole (AChE) | Non-competitive | psu.edu |
Allosteric Modulation and Orthosteric Binding Site Analysis
Enzyme and receptor activity can be modulated by ligands that bind to the primary, or orthosteric, site, or by allosteric modulators that bind to a distinct secondary site nih.govpitt.edu. While many inhibitors compete with the natural substrate at the orthosteric site, allosteric modulators can offer greater specificity and a more nuanced control of biological activity nih.govnih.gov.
For isatin-based compounds, the primary mode of action is often through interaction with the orthosteric binding site. In the case of proteases and hydrolases, the isatin scaffold typically orients within the catalytic active site. Molecular docking studies of isatin-sulphonamide derivatives with caspase-3, for instance, show the compound binding directly to the active site nih.gov.
However, the possibility of allosteric modulation cannot be entirely ruled out. Non-competitive inhibition, as observed with some isatin-based AChE inhibitors, is indicative of binding to an allosteric site psu.edu. Such allosteric binding can induce conformational changes in the enzyme that affect its catalytic activity without directly blocking substrate access nih.gov. In the context of indoleamine 2,3-dioxygenase 1 (IDO1), a related indole-containing enzyme, a metabolite of the serotonin pathway has been shown to act as a positive allosteric modulator (PAM), demonstrating that indole-like structures can engage in allosteric regulation nih.gov.
Analysis of binding sites often involves computational methods like molecular docking to predict the interactions between the ligand and the protein target nih.gov. For this compound, docking studies against various enzyme targets would be necessary to predict whether it favors an orthosteric or allosteric binding mode.
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
Beyond enzyme inhibition, isatin derivatives are investigated for their ability to bind to and modulate various cell surface and intracellular receptors.
G-Protein Coupled Receptor (GPCR) Modulation Studies
G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are crucial drug targets nih.gov. While extensive research on isatin derivatives as GPCR ligands is not widespread, the general scaffold of indole-containing molecules has been explored for activity at certain GPCRs. The development of allosteric modulators for GPCRs is a growing area of interest, as they can provide enhanced subtype selectivity compared to traditional orthosteric ligands nih.gov. There is currently limited direct evidence in the reviewed literature specifically linking this compound to GPCR modulation.
Nuclear Receptor Ligand Investigations
Nuclear receptors (NRs) are a class of ligand-activated transcription factors that regulate gene expression. They are key targets in various diseases, including cancer and metabolic disorders. The ligand-binding domains of NRs can accommodate a variety of small molecules. While some studies have explored bis-indole derivatives as ligands for orphan nuclear receptors like NR4A1 and NR4A2, direct investigations into simple isatin derivatives like this compound as NR ligands are not extensively documented in the available literature nih.gov. However, the planar, hydrophobic nature of the 5-phenylisatin core suggests that it could potentially interact with the ligand-binding pockets of certain nuclear receptors, an area that warrants further investigation pdbj.org.
Cellular Pathway Modulation and Signal Transduction Studies in vitro
The ultimate biological effect of a compound is determined by its ability to modulate cellular signaling pathways. Isatin derivatives have been shown to influence key pathways involved in cell proliferation, survival, and angiogenesis.
Studies on compounds structurally related to this compound have provided significant insights. For example, a 5-(2-carboxyethenyl)isatin derivative was found to inhibit tumor angiogenesis by targeting the VEGF signaling pathway and its downstream effectors, including the PI3K/Akt/mTOR and ERK pathways researchgate.net. Similarly, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, a close analog, was shown to inhibit the proliferation and migration of liver cancer cells and reduce the formation of tube-like structures by endothelial cells, a key process in angiogenesis nih.gov. These effects are typically mediated by the inhibition of receptor tyrosine kinases that initiate these signaling cascades.
The table below summarizes the findings from studies on related isatin compounds, indicating potential pathways that could be modulated by this compound.
| Related Compound | Cell Line | Modulated Pathway | Observed Effect | Reference |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | HepG2 (Liver Cancer) | Angiogenesis Pathways | Inhibition of cell proliferation and migration | nih.gov |
| 5-(2-carboxyethenyl)isatin derivative | HepG-2 (Liver Cancer) | VEGF, PI3K/Akt/mTOR, ERK | Inhibition of angiogenesis, induction of apoptosis | researchgate.net |
These studies collectively suggest that this compound is a promising candidate for further investigation as a modulator of critical enzymatic and cellular signaling pathways.
Apoptosis Induction Pathways and Programmed Cell Death Mechanisms
While the broader class of isatin derivatives has been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of the Bcl-2 family of proteins, specific studies detailing the apoptotic pathways initiated by this compound are limited. General findings for related compounds suggest that the isatin core can contribute to the induction of programmed cell death. For instance, certain multi-substituted isatin derivatives have been observed to induce DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis nih.gov. However, the precise signaling cascades, including the involvement of specific initiator and effector caspases or the intrinsic versus extrinsic apoptotic pathways for this compound, remain to be fully elucidated.
Autophagy Regulation and Lysosomal Pathway Modulation
The role of this compound in the regulation of autophagy and modulation of the lysosomal pathway is an area that requires further investigation. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by small molecules can have significant therapeutic implications in cancer and other diseases. Currently, there is a lack of specific research data detailing the effects of this compound on autophagic flux, the formation of autophagosomes, or the function of lysosomes.
Cell Cycle Arrest Mechanisms and Checkpoint Activation
Isatin derivatives have been reported to interfere with the cell cycle progression in cancer cells, often leading to arrest at different phases, which inhibits proliferation. For some multi-substituted isatins, induction of cell cycle arrest has been observed nih.gov. However, specific studies identifying the cell cycle checkpoints activated by this compound and the underlying molecular mechanisms, such as the modulation of cyclin-dependent kinases (CDKs) and cyclins, are not yet available in the public domain.
Anti-inflammatory and Immunomodulatory Signaling Pathways
The anti-inflammatory potential of isatin derivatives has been recognized, with some analogues showing inhibitory effects on inflammatory mediators. For instance, isatin analogues bearing halogen substitutions have been screened for anti-neuroinflammatory activity. Specifically, 5-fluoro-isatin, a closely related compound, has been evaluated for its ability to inhibit nitric oxide (NO) release in activated microglia cells, suggesting a potential role in modulating inflammatory responses in the central nervous system . However, comprehensive studies on the broader anti-inflammatory and immunomodulatory signaling pathways affected by this compound, including its impact on cytokine production and key inflammatory signaling cascades, have not been extensively reported.
In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines and Primary Cell Cultures
The cytotoxic effects of this compound have been evaluated in a limited number of cancer cell lines. These studies provide initial insights into its potential as an anticancer agent.
In a study investigating a series of 5-phenylisatin derivatives, the cytotoxic activity of this compound was assessed against human leukemia (K562) and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 1.28 μM for K562 cells and 2.53 μM for HepG2 cells, indicating potent cytotoxic activity nih.gov.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| K562 | Human Leukemia | 1.28 |
Data sourced from a study on novel 5-phenylisatin derivatives nih.gov.
The selectivity of this compound for cancer cells over normal primary cells has not been extensively documented. Understanding the mechanisms that confer selectivity is crucial for the development of targeted cancer therapies with minimal side effects. Furthermore, the potential for cancer cells to develop resistance to this compound and the molecular basis of such resistance are areas that remain to be explored. Future research is needed to investigate the differential effects of this compound on cancerous and non-cancerous cells and to identify any potential mechanisms of acquired or intrinsic resistance.
Antimicrobial, Antiviral, and Antiparasitic Activities in vitro
The isatin nucleus is a versatile scaffold that has been extensively modified to generate derivatives with a wide range of biological activities researchgate.net. The antimicrobial, antiviral, and antiparasitic potential of isatin derivatives is well-documented, with numerous studies exploring how substitutions at various positions on the isatin ring influence their potency and spectrum of activity nih.govsemanticscholar.orgeurekaselect.com.
Specific MIC, MBC, or MFC data for this compound against a range of microbial pathogens are not readily found in the published literature. However, studies on related fluorinated isatin derivatives provide insights into the potential antimicrobial activity. For instance, the substitution at the 5-position of the isatin ring with halogens like fluorine has been shown to produce more active antimicrobial compounds brieflands.com.
A study on Schiff and Mannich bases of 5-fluoro-isatin derivatives demonstrated their in vitro antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for some of these compounds were determined against various bacterial and fungal strains. For example, one of the most active compounds, a ciprofloxacin methylene (B1212753) isatin derivative, was found to be particularly potent researchgate.net.
Another study focusing on isatin β-thiosemicarbazone derivatives reported MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). One such derivative displayed potent activity with MICs of 0.78 mg/L against MRSA and Bacillus subtilis, and 1.56 mg/L against S. aureus amazonaws.com.
The following interactive table summarizes representative MIC values for some fluorinated isatin derivatives, illustrating the antimicrobial potential within this class of compounds. It is important to note that these values are for derivatives of 5-fluoro-isatin and not for this compound itself.
| Compound Type | Microorganism | MIC (µg/mL) |
| 5-Fluoro-isatin derivative | Staphylococcus aureus | 9.18 µM |
| 5-Fluoro-isatin derivative | Bacillus subtilis | 9.82 µM |
| Isatin-β-thiosemicarbazone derivative | MRSA | 0.78 mg/L |
| Isatin-β-thiosemicarbazone derivative | Bacillus subtilis | 0.78 mg/L |
This table is for illustrative purposes and shows data for related fluorinated isatin derivatives.
The precise molecular mechanisms by which this compound might exert its antimicrobial effects have not been specifically elucidated. However, research on the broader isatin family suggests several potential modes of action. Isatin derivatives are known to act through multiple mechanisms, which may contribute to their broad spectrum of activity and their ability to circumvent common resistance pathways nih.govnih.gov.
One proposed mechanism is the inhibition of essential microbial enzymes. For instance, isatin derivatives have been investigated as inhibitors of bacterial kinases and other enzymes crucial for microbial survival researchgate.net. The planarity of the isatin ring system allows it to intercalate with microbial DNA, potentially disrupting DNA replication and transcription processes.
Another potential mechanism involves the disruption of the bacterial cell wall or cell membrane integrity. The lipophilic nature of many isatin derivatives may facilitate their interaction with and disruption of the lipid bilayer of microbial cell membranes nih.gov.
It has been suggested that some isatin derivatives act via a mixed mechanism, involving both the inhibition of bacterial cell wall synthesis and the inhibition of bacterial cell fusion nih.gov. The diverse functionalities that can be introduced onto the isatin scaffold allow for the targeting of multiple biological pathways within microbial cells.
Multi-Targeting Approaches and Polypharmacology of this compound Derivatives
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a growing area of interest in drug discovery, particularly for complex diseases and for combating drug resistance nih.gov. Isatin derivatives are considered privileged scaffolds in this regard, as their structural versatility allows for the design of compounds with multi-target profiles nih.gov.
While specific studies on the polypharmacology of this compound derivatives are scarce, the general isatin scaffold has been utilized to develop multi-target agents. For example, hybrid molecules incorporating isatin with other pharmacophores have been designed to simultaneously inhibit multiple targets in cancer cells or microbial pathogens nih.gov.
The diverse biological activities reported for isatin derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that these compounds can modulate multiple signaling pathways nih.govresearchgate.net. This inherent multi-target nature could be advantageous in developing novel therapeutics with improved efficacy and a lower propensity for resistance development.
For instance, certain isatin derivatives have shown the ability to inhibit viral replication while also possessing antibacterial or antifungal properties, highlighting their potential as broad-spectrum anti-infective agents amazonaws.comnih.gov. The development of derivatives of this compound could potentially leverage this multi-target approach to create novel therapeutic agents.
Applications in Chemical Biology, Medicinal Chemistry, and Drug Discovery Pipelines Pre Clinical
Covalent Inhibitor Design Principles Utilizing the Indoline-2,3-dione Scaffold
The indoline-2,3-dione, or isatin (B1672199), scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents with diverse biological activities. A particularly compelling aspect of this scaffold is its inherent potential for the design of covalent inhibitors. This strategy hinges on the presence of an electrophilic center within the isatin core that can form a stable, covalent bond with a nucleophilic amino acid residue in the active site of a target protein. Such covalent interactions can lead to prolonged, and in some cases, irreversible inhibition, offering advantages in terms of potency and duration of action.
The key to the covalent inhibitory potential of the indoline-2,3-dione scaffold lies in the pronounced electrophilicity of the C3-carbonyl group. nih.govnih.gov This ketone carbonyl is part of an α-keto-amide moiety, which enhances its reactivity towards nucleophilic attack. Nucleophilic amino acid residues commonly found in enzyme active sites, such as cysteine (via its thiol group) or serine (via its hydroxyl group), can act as the attacking nucleophile.
The general mechanism for covalent inhibition by an indoline-2,3-dione derivative involves the initial non-covalent binding of the inhibitor to the active site of the target protein. This initial binding is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, and it serves to orient the isatin scaffold in a favorable position for the subsequent covalent reaction. Once optimally positioned, the nucleophilic residue in the active site attacks the electrophilic C3-carbonyl carbon of the isatin ring. This results in the formation of a tetrahedral intermediate, which then resolves to form a stable covalent adduct, effectively and often irreversibly inactivating the protein.
Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of isatin-based inhibitors and predicting their potential for covalent modification of target proteins. nih.govnih.gov These in silico methods help in visualizing the interactions between the isatin scaffold and the amino acid residues within the active site, providing insights that can guide the rational design of more potent and selective covalent inhibitors. For instance, covalent docking simulations can model the formation of the covalent bond between the C3-carbonyl and a specific nucleophilic residue, helping to understand the structural requirements for efficient covalent modification. nih.gov
The synthesis of 5-aryl isatin derivatives, such as 5-(4-Fluorophenyl)indoline-2,3-dione, is well-established, often proceeding through methods like the Sandmeyer reaction followed by cyclization or through palladium-catalyzed cross-coupling reactions. scispace.comnih.gov This synthetic accessibility allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of both the non-covalent binding affinity and the covalent reactivity of the scaffold to achieve optimal inhibitory activity and selectivity.
Potential Applications Beyond Medicinal Chemistry for 5 4 Fluorophenyl Indoline 2,3 Dione
Catalytic Applications of 5-(4-Fluorophenyl)indoline-2,3-dione-based Ligands and Organocatalysts
The isatin (B1672199) framework is a valuable building block in the synthesis of various organic compounds. researchgate.netsemanticscholar.org Its derivatives have shown promise as both organocatalysts and ligands for metal-catalyzed reactions. nih.gov
Asymmetric Organocatalysis
Isatin derivatives have been successfully employed in asymmetric organocatalysis, particularly in aldol (B89426) reactions. mdpi.com While specific studies on this compound are limited, the electron-withdrawing nature of the 4-fluorophenyl group can influence the electrophilicity of the C3-carbonyl group of the isatin core. This modulation of electronic properties is crucial for the activation of substrates in asymmetric transformations. It is plausible that organocatalysts derived from this compound could exhibit enhanced reactivity and selectivity in various asymmetric reactions.
For instance, the reaction of isatin derivatives with acetone (B3395972) can be catalyzed by organocatalysts to produce chiral 3-substituted 3-hydroxy-2-oxindoles. mdpi.com The electronic nature of the substituent at the 5-position of the isatin ring can impact the efficiency of such reactions. The 4-fluorophenyl group, being moderately electron-withdrawing, could potentially enhance the catalytic activity.
Ligands for Metal-Catalyzed Reactions
The nitrogen and oxygen atoms in the indoline-2,3-dione structure provide potential coordination sites for metal ions, making its derivatives attractive candidates for ligands in metal-catalyzed reactions. nih.govnih.gov The formation of metal complexes with indole-containing ligands has been an active area of research. researchgate.netbohrium.commatilda.science The electronic properties of the ligand play a crucial role in determining the catalytic activity of the resulting metal complex.
The 4-fluorophenyl substituent at the 5-position of the indoline-2,3-dione can influence the electron density at the coordination centers, thereby tuning the catalytic properties of the metal complex. For example, in palladium-catalyzed asymmetric allylic amination reactions using isatin derivatives as nucleophiles, the electronic nature of the substituent on the isatin ring has been shown to affect the reaction's efficiency. beilstein-journals.org While a nitro group at the 5-position was found to inhibit the reaction, halogen substituents were well-tolerated, suggesting that this compound could be a viable ligand precursor for such transformations. beilstein-journals.org
| Catalytic Application | Potential Role of this compound | Influencing Factor | Reference Example |
| Asymmetric Organocatalysis | Precursor for chiral organocatalysts | Enhanced electrophilicity of the C3-carbonyl | Asymmetric aldol reaction of isatins with acetone mdpi.com |
| Metal-Catalyzed Reactions | Ligand for transition metal catalysts | Modulation of electron density at coordination sites | Pd-catalyzed asymmetric allylic amination beilstein-journals.org |
Material Science Applications
The rigid, planar structure and the presence of electron-rich and electron-poor regions in this compound make it an interesting candidate for applications in material science.
Precursors for Functional Polymers and Dendrimers
Isatin and its derivatives have been utilized as building blocks for the synthesis of functional polymers. researchgate.netrsc.org The reactivity of the N-H and C=O groups allows for the incorporation of the isatin moiety into polymer backbones or as pendant groups. The introduction of the 4-fluorophenyl group can impart specific properties to the resulting polymers, such as improved thermal stability and modified solubility.
Bis-isatin based monomers have been used to create π-conjugated polymers with tunable energy levels for applications in organic field-effect transistors (OFETs). researchgate.netrsc.org The electronic properties of these polymers, which are crucial for their performance in electronic devices, can be adjusted by introducing substituents on the isatin ring. researchgate.netrsc.org The 4-fluorophenyl group in this compound could be leveraged to fine-tune the HOMO/LUMO energy levels of such polymers.
Exploration of Photophysical Properties for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)
The photophysical properties of organic molecules are central to their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. Isatin derivatives have been investigated as components of materials for OLEDs. researchgate.net The substitution pattern on the isatin core significantly influences the emission color and efficiency of the device.
| Property | Value for a Related Isatin Derivative | Potential Application |
| HOMO Energy Level | -5.91 to -6.00 eV (for indophenine-based polymers) mdpi.com | Organic Solar Cells, OFETs |
| LUMO Energy Level | -4.04 eV (for indophenine-based polymers) mdpi.com | Organic Solar Cells, OFETs |
| Emission Wavelength | Red emission for an isatin Schiff base in an OLED researchgate.net | Organic Light-Emitting Diodes |
Development as Dyes, Pigments, or Fluorescent Labels
The isatin scaffold is a chromophore, and its derivatives have been explored as dyes and pigments. google.com The color of isatin-based dyes can be tuned by introducing different substituents onto the aromatic ring. The 4-fluorophenyl group can act as an auxochrome, modifying the absorption and emission properties of the isatin core.
Furthermore, Schiff bases derived from isatin derivatives have been shown to exhibit fluorescence, making them potential candidates for fluorescent labels and probes. nih.govsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netnih.gov The reaction of the C3-carbonyl group of this compound with various primary amines can lead to the formation of Schiff bases with potentially interesting photophysical properties. The fluorescence of these compounds can be sensitive to their environment, which could be exploited for sensing applications. For example, a Schiff base derived from 5-nitroisatin (B147319) has been used as a fluorescent chemosensor for the detection of Fe³⁺ ions. researchgate.net
| Compound Type | Observed Property | Potential Application |
| Isatin-based disperse dyes | Yellow-green to orange shades on polyester (B1180765) fibers google.com | Textile Dyes |
| Isatin Schiff base | Red fluorescence in OLEDs researchgate.net | Emissive Materials |
| 5-Nitroisatin Schiff base | Fluorescence quenching in the presence of Fe³⁺ researchgate.net | Fluorescent Chemosensors |
Future Perspectives, Challenges, and Emerging Research Directions for 5 4 Fluorophenyl Indoline 2,3 Dione
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the discovery and development of indoline-2,3-dione derivatives. nih.gov These computational tools can significantly accelerate the traditionally slow and costly process of drug design by analyzing vast datasets to identify promising molecular candidates and predict their biological activities. springernature.comnih.gov
For derivatives of 5-(4-Fluorophenyl)indoline-2,3-dione, AI and ML can be applied in several key areas:
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to specific biological targets. nih.govnih.gov This process prioritizes compounds for synthesis and experimental testing, saving considerable time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models, particularly deep learning and artificial neural networks, can build sophisticated QSAR models. mdpi.com These models learn the complex, non-linear relationships between the chemical structure of isatin (B1672199) derivatives and their biological activity, enabling the prediction of efficacy for newly designed, unsynthesized molecules. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target protein and favorable pharmacokinetic profiles. mdpi.com This allows for the exploration of novel chemical space around the this compound core.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models trained on existing ADMET data can provide early-stage predictions for novel isatin derivatives, helping to identify and eliminate compounds likely to fail in later development stages. springernature.com
Exploration of Novel, Sustainable, and Environmentally Benign Synthetic Pathways
A significant challenge in medicinal chemistry is the development of synthetic methods that are not only efficient but also environmentally friendly. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoline-2,3-dione derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net
Future research will likely focus on several green approaches for synthesizing this compound and its analogs:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. researchgate.netnih.gov Water-promoted synthesis of 3,3'-di(indolyl)oxindoles has already been shown to be an effective and green method. nih.gov
Catalysis: The use of nanocatalysts, biocatalysts (enzymes), or reusable heterogeneous catalysts can improve reaction rates and yields while allowing for easier separation and recycling, thus reducing waste. researchgate.netnih.goveurekaselect.com For instance, iron nanocatalysts have been successfully used to prepare 3,3-di(indolyl)indolin-2-one derivatives with high efficiency and shorter reaction times. eurekaselect.com
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonication can often accelerate reaction times and increase yields compared to conventional heating methods, leading to significant energy savings. researchgate.netmdpi.com
Adopting these sustainable practices will be crucial for the environmentally responsible production of this compound.
Unraveling Unexplored Biological Targets and Mechanisms for Indoline-2,3-dione Derivatives
The isatin scaffold is known to interact with a wide range of biological targets, which explains its diverse pharmacological profile. nih.govresearchgate.net While many targets have been identified, a vast landscape of proteins and pathways remains to be explored. Identifying novel targets for this compound is a key area for future research that could lead to new therapeutic applications.
Isatin and its derivatives have been shown to inhibit various enzymes and interfere with cellular pathways. nih.govnih.gov Some of the most promising and underexplored areas include:
Protein Kinases: Many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory conditions. nih.govmdpi.com Systematic screening of this compound against a broad panel of kinases could reveal novel inhibitory activities. For example, certain tricyclic isatin derivatives have shown high binding affinity for kinases such as DAPK1-3, DYRK1A/B, and PIM1. mdpi.com
Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. nih.gov Some isatin analogs have been identified as potent inhibitors of tubulin polymerization, suggesting that this compound could be investigated for similar activity. nih.gov
Other Potential Targets: The isatin core has been linked to the inhibition of other important enzymes and receptors, including human topoisomerases, phosphoinositide-3 kinase (PI3K), and Microtubule affinity-regulating kinase 4 (MARK4). frontiersin.org
The table below summarizes some of the kinase targets that have been identified for various isatin derivatives, representing potential avenues of investigation for this compound.
| Kinase Target Family | Specific Kinases Inhibited by Isatin Derivatives | Potential Therapeutic Area |
| Serine/Threonine Kinases | DAPK1, DAPK2, DAPK3, PIM1, HIPK1, HIPK2, HIPK3, NEK10 | Cancer, Inflammation, Neurodegenerative Diseases |
| Dual-Specificity Kinases | DYRK1A, DYRK1B | Neurodegenerative Diseases, Diabetes, Cancer |
| Other Kinases | Haspin, IRAK1 | Cancer, Inflammatory Diseases |
| Data sourced from studies on tricyclic isatin derivatives. mdpi.com |
Development of Advanced In Vitro and Organoid Models for Comprehensive Activity Assessment
Traditional 2D cell cultures have limitations in predicting human responses to drugs because they fail to replicate the complex 3D architecture and cellular heterogeneity of native tissues. crownbio.comstemcell.com To bridge this gap, advanced in vitro models, particularly patient-derived organoids, are emerging as powerful tools for drug screening and precision medicine. stemcell.comthno.org
Organoids are 3D cell cultures derived from stem cells that self-organize to mimic the structure and function of a specific organ. stemcell.com Tumor organoids, or "tumoroids," can be grown directly from a patient's cancer tissue, retaining the genetic and phenotypic characteristics of the original tumor. youtube.com These models offer several advantages for assessing the activity of compounds like this compound:
Predictive Power: Studies have shown a strong correlation between the drug responses of patient-derived organoids and the clinical outcomes of the patients themselves, making them highly predictive preclinical models. thno.orgresearchgate.net
High-Throughput Screening: Advances in culturing methods have made it possible to scale up organoid production, enabling high-throughput screening of compound libraries. crownbio.comyoutube.com
Personalized Medicine: By testing a drug on an organoid derived from a specific patient, researchers can predict whether that individual is likely to respond to the treatment, paving the way for personalized therapeutic strategies. thno.org
Integrating this compound into screening platforms that utilize organoid models from various cancer types could provide a more accurate assessment of its efficacy and help identify patient populations most likely to benefit. crownbio.comresearchgate.net
Strategic Combinatorial Chemistry and High-Throughput Screening Initiatives for Diverse Libraries
Combinatorial chemistry, coupled with high-throughput screening (HTS), is a cornerstone of modern drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds. nih.gov Creating diverse chemical libraries based on the this compound scaffold is a critical strategy for identifying new lead compounds with improved activity and selectivity.
The isatin molecule is particularly well-suited for combinatorial synthesis due to its multiple reactive sites (the N-H group and the C3-carbonyl group), which allow for straightforward structural modifications. nih.govnih.gov Future initiatives will likely involve:
Library Design: Designing libraries with a wide range of substituents at various positions on the indoline (B122111) ring system to systematically explore the structure-activity relationship (SAR).
Parallel Synthesis: Employing automated or semi-automated parallel synthesis techniques to efficiently produce hundreds or thousands of distinct analogs.
HTS Integration: Screening these libraries against panels of biological targets using HTS assays to quickly identify "hits."
This approach can rapidly generate valuable SAR data, guiding the optimization of initial hits into potent and selective drug candidates.
Addressing Synthetic Scalability, Purity Challenges, and Cost-Effective Production
While a compound may show great promise in the laboratory, its successful translation into a therapeutic agent depends on the ability to produce it on a large scale in a pure and cost-effective manner. The synthesis of this compound and its derivatives faces several potential challenges that must be addressed.
Scalability: Reactions that work well on a milligram scale in a research lab may not be feasible for kilogram-scale production. Challenges can include managing reaction heat, ensuring proper mixing, and handling large quantities of reagents. Future research must focus on developing robust and scalable synthetic routes.
Purity: Achieving high levels of purity is essential for any pharmaceutical compound. The synthesis of complex molecules can often lead to the formation of side products and isomers that are difficult to separate. Developing efficient purification methods, such as advanced chromatography techniques or crystallization protocols, will be critical.
Overcoming these hurdles is essential for the eventual commercialization and clinical application of any promising derivative of this compound.
Interdisciplinary Research Collaborations to Accelerate Discovery and Application Development
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The advancement of this compound from a laboratory chemical to a potential therapeutic will require synergy between chemists, biologists, computational scientists, and clinicians.
Key areas for interdisciplinary collaboration include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while molecular and cellular biologists can evaluate their activity in relevant biological assays, providing a crucial feedback loop for optimizing compound design.
Computational Science and Experimental Research: Computational chemists using AI and ML can predict promising compounds, which can then be synthesized and tested experimentally. nih.govpnrjournal.com The experimental results, in turn, can be used to refine and improve the predictive power of the computational models.
Academia and Industry: Collaborations between academic research institutions, which often excel at basic discovery and mechanism-of-action studies, and pharmaceutical companies, which have the resources and expertise for preclinical and clinical development, are vital for translating discoveries into approved therapies. researchgate.net
Such interdisciplinary efforts will be fundamental to accelerating the research and development pipeline for this compound and other promising therapeutic candidates.
Q & A
Q. What are the optimized synthetic routes for 5-(4-Fluorophenyl)indoline-2,3-dione, and how can reaction conditions be adjusted to improve yields?
- Methodological Answer : A five-step synthesis starting with fluorinated precursors (e.g., hexafluorobenzene) is a common approach. Key steps include cyclization and fluorophenyl group introduction. For example, lithium-mediated C-2 functionalization followed by acid-induced cyclization can yield fluorinated indole derivatives with improved efficiency (60–75% yield) . Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (48–72 hours) significantly impacts crystallinity and purity. Catalytic bases like NaOH (0.1 M) enhance coupling reactions, as seen in analogous indoline-2,3-dione syntheses . Table 1 : Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, NaOH, 48h RT | 65 | |
| Fluorophenyl coupling | DMF, Pd(OAc)₂, 72h | 72 |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond lengths (C–C: 1.34–1.48 Å) and dihedral angles between the fluorophenyl and indoline moieties (e.g., 15.2° in dispiro derivatives) . Spectroscopic techniques include:
- ¹H/¹³C NMR : Fluorine-induced deshielding shifts aromatic protons downfield (δ 7.2–7.8 ppm) .
- IR Spectroscopy : C=O stretches at 1700–1750 cm⁻¹ confirm the dione functionality .
Table 2 : Crystallographic Data for Analogous Compounds
| Compound | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|
| Dispiro derivative | 0.038 | 11.3 | |
| Methoxybenzyl derivative | 0.049 | 16.9 |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities or reactivity data among indoline-2,3-dione derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 4- vs. 5-fluoro) or crystallographic packing effects. To address this:
- Perform comparative structure-activity relationship (SAR) studies using isomeric fluorophenyl derivatives .
- Use density functional theory (DFT) to model electronic effects (e.g., fluorine’s electron-withdrawing impact on indoline’s HOMO-LUMO gap) .
- Validate reactivity differences via kinetic studies under controlled conditions (e.g., O₂ exclusion to isolate radical pathways) .
Q. How can researchers design experiments to study the reactivity of the fluorophenyl group in different chemical environments?
- Methodological Answer :
- Electrophilic substitution : Test halogenation (e.g., Br₂ in acetic acid) to assess fluorine’s directing effects .
- Cross-coupling reactions : Use Suzuki-Miyaura conditions (Pd catalyst, aryl boronic acids) to functionalize the fluorophenyl ring .
- Stability assays : Expose the compound to UV light or oxidants (e.g., H₂O₂) to evaluate degradation pathways .
Q. What computational approaches predict intermolecular interactions (e.g., van der Waals, π-π stacking) in this compound crystals?
- Methodological Answer :
- Hirshfeld surface analysis quantifies contact contributions (e.g., C⋯O/P interactions in dispiro systems) .
- Molecular dynamics simulations model packing efficiency using van der Waals radii (fluorine: 1.47 Å) .
- Electrostatic potential maps identify regions prone to nucleophilic/electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
